Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate
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Overview
Description
Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is widely used in scientific research due to its versatile properties. Some applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, including antioxidant activity and inhibition of certain metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Uniqueness
Compared to similar compounds, Bis(2,2,6,6,-tetramethyl-4-piperidyl) bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate offers unique advantages such as higher stability and specific reactivity profiles. These properties make it particularly valuable in applications requiring long-term stability and precise chemical interactions.
Properties
CAS No. |
56677-69-1 |
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Molecular Formula |
C51H82N2O6 |
Molecular Weight |
819.2 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C51H82N2O6/c1-43(2,3)35-21-31(22-36(39(35)54)44(4,5)6)25-51(41(56)58-33-27-47(13,14)52-48(15,16)28-33,42(57)59-34-29-49(17,18)53-50(19,20)30-34)26-32-23-37(45(7,8)9)40(55)38(24-32)46(10,11)12/h21-24,33-34,52-55H,25-30H2,1-20H3 |
InChI Key |
UPVKSNXKHZOFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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